molecular formula C13H11FO4 B3977441 5-(2-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 23160-08-9

5-(2-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B3977441
CAS No.: 23160-08-9
M. Wt: 250.22 g/mol
InChI Key: AGFHYOYOMHKHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative synthesized via Knoevenagel condensation between 2-fluorobenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid). The compound features a benzylidene group substituted with a fluorine atom at the ortho position, conferring unique electronic and steric properties. Its 1,3-dioxane ring adopts an envelope conformation, stabilized by weak intermolecular C–H⋯O hydrogen bonds, as observed in crystallographic studies .

Properties

IUPAC Name

5-[(2-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO4/c1-13(2)17-11(15)9(12(16)18-13)7-8-5-3-4-6-10(8)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFHYOYOMHKHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=CC=C2F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163878
Record name 1,3-Dioxane-4,6-dione, 5-[(2-fluorophenyl)methylene]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23160-08-9
Record name 1,3-Dioxane-4,6-dione, 5-[(2-fluorophenyl)methylene]-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23160-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane-4,6-dione, 5-[(2-fluorophenyl)methylene]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-fluorobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as potassium hydroxide in an ethanol solvent at room temperature . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Knoevenagel Condensation

This reaction enables the formation of α,β-unsaturated carbonyl systems.
Mechanism :

  • Base-mediated deprotonation activates the methylene group adjacent to carbonyls.

  • Subsequent nucleophilic attack on aldehydes forms conjugated systems.

Example :
Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) produces extended π-conjugated derivatives used in materials science.

SubstrateConditionsProduct YieldSelectivity
4-NitrobenzaldehydeEtOH, KOH, reflux, 4h82%E-isomer

Cycloaddition Reactions

The electron-deficient dioxane ring participates in [4+2] Diels-Alder reactions.

Key Findings :

  • Reacts with dienes (e.g., 1,3-butadiene) to form bicyclic lactones.

  • Fluorine enhances electrophilicity, accelerating reaction rates by 30% compared to non-fluorinated analogs .

Table : Cycloaddition Partners and Outcomes

DieneSolventTemperatureProduct Structure
1,3-ButadieneToluene80°CBicyclo[4.3.0]non-7-en-8-one
AnthraceneDCMRTFused tricyclic derivative

Nucleophilic Substitution

The fluorine atom undergoes displacement in SNAr reactions.

Case Study :

  • Treatment with sodium methoxide replaces fluorine with methoxy groups, yielding 5-(2-methoxybenzylidene) derivatives.

  • Reaction with amines (e.g., piperidine) produces secondary amines via aromatic substitution.

Data :

  • Rate constant (k) for methoxide substitution: 2.7×103L\cdotpmol1s12.7 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} at 25°C .

Reduction Reactions

Selective reduction of the exocyclic double bond is achieved using samarium iodide (SmI₂).

Mechanistic Insight :

  • SmI₂/H₂O system delivers hydrogen to the β-carbon of the benzylidene group .

  • Preserves dioxane ring integrity while saturating the C=C bond.

Experimental Results :

Reducing AgentSolventTimeConversionSelectivity
SmI₂ (2 equiv)THF60s>95%>20:1

Ring-Opening Reactions

Acid or base hydrolysis cleaves the dioxane ring to form malonic acid derivatives.

Conditions and Products :

  • Acidic (HCl, H₂O) : Yields 2-(2-fluorobenzyl)malonic acid.

  • Basic (NaOH, MeOH) : Forms disodium malonate salts.

Photochemical Reactivity

UV irradiation induces [2+2] cycloadditions with alkenes:

  • Forms cyclobutane derivatives with quantum yield Φ=0.12\Phi = 0.12 at 254 nm .

This compound's versatility stems from its fluorine-enhanced electrophilicity and rigid dioxane framework, making it valuable in pharmaceutical synthesis, materials science, and mechanistic studies. Future research should explore catalytic asymmetric variants of these reactions .

Scientific Research Applications

Organic Synthesis

The title compound serves as an important intermediate in organic synthesis due to its electrophilic properties. It can undergo various reactions such as:

  • Condensation Reactions : The compound can participate in condensation reactions with amines or other nucleophiles to form more complex structures.
  • Michael Additions : Its double bond allows it to act as an electrophile in Michael addition reactions, leading to the formation of new carbon-carbon bonds.

These reactions are pivotal in synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

Recent studies have indicated potential applications in medicinal chemistry:

  • Antitumor Activity : Research has suggested that derivatives of Meldrum's acid exhibit cytotoxicity against certain cancer cell lines, indicating that compounds like this compound may possess similar properties .
  • Antibacterial Properties : Some derivatives have shown effectiveness against bacterial strains, making them candidates for further development into antibacterial agents.

Material Science

The compound's unique structural features make it suitable for applications in material science:

  • Polymer Chemistry : As a building block, it can be polymerized to create materials with specific mechanical and thermal properties.
  • Dyes and Pigments : Its fluorinated structure may enhance light absorption properties, making it useful in dye synthesis.

Case Study 1: Antitumor Activity

A study conducted on various Meldrum's acid derivatives demonstrated that compounds similar to the title compound exhibited significant cytotoxic effects on human cancer cell lines. This highlights the potential of this compound as a lead compound for developing new anticancer drugs .

Case Study 2: Synthesis of Novel Compounds

In another research effort aimed at synthesizing novel bioactive compounds, researchers utilized the title compound as a precursor for creating derivatives with enhanced biological activities. The modifications led to improved efficacy against target pathogens while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of 5-(2-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

5-(4-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
  • Structure : The para-fluorobenzylidene isomer shares the same core structure but differs in fluorine placement.
  • Synthesis: Prepared similarly via Knoevenagel condensation using 4-fluorobenzaldehyde .
  • Crystal Packing : The 1,3-dioxane ring also adopts an envelope conformation, but the para-fluoro substituent allows for a more planar benzylidene group, reducing steric hindrance. Weak C–H⋯O interactions dominate crystal stabilization, similar to the ortho-fluoro analog .
  • Reactivity : The electron-withdrawing para-fluoro group may enhance electrophilicity at the α,β-unsaturated carbonyl system compared to the ortho isomer.
5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
  • Structure : Substituted with a methoxy group at the para position (C₁₄H₁₄O₅; MW 262.26 g/mol) .
  • Electronic Effects: The methoxy group is electron-donating, contrasting with fluorine’s electron-withdrawing nature.
  • Physical Properties : Higher molecular weight (262.26 vs. 250.22 g/mol for the ortho-fluoro compound) may influence solubility and melting points .

Functional Group Variations

5-Benzoyl-5-fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione
  • Synthesis: Prepared via electrophilic fluorination using Selectfluor, contrasting with Knoevenagel methods. Reaction conditions involve acetonitrile and room temperature, yielding a fluorinated product at the 5-position .
  • Structure : The fluorine is directly attached to the dioxane ring rather than the benzylidene group, altering electronic distribution and reactivity .
5-[(4-Acetylphenyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
  • Structure: Features an acetylphenylaminomethylene substituent (C₁₅H₁₅NO₅; MW 289.28 g/mol).
  • Interactions : Intramolecular N–H⋯O hydrogen bonds and C–H⋯O intermolecular bonds stabilize the crystal lattice, differing from fluorine-dependent interactions in fluorobenzylidene analogs .

Physicochemical and Structural Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Interactions Synthesis Method
5-(2-Fluorobenzylidene)-2,2-dimethyl-dione C₁₃H₁₁FO₄ 250.22 Ortho-fluoro C–H⋯O hydrogen bonds Knoevenagel condensation
5-(4-Fluorobenzylidene)-2,2-dimethyl-dione C₁₃H₁₁FO₄ 250.22 Para-fluoro C–H⋯O hydrogen bonds Knoevenagel condensation
5-(4-Methoxybenzylidene)-2,2-dimethyl-dione C₁₄H₁₄O₅ 262.26 Para-methoxy Not reported Knoevenagel condensation
5-Benzoyl-5-fluoro-2,2-dimethyl-dione C₁₃H₁₁FO₅ 266.22 5-position fluorine Not reported Electrophilic fluorination

Biological Activity

5-(2-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (C13H11FO4) is a derivative of Meldrum's acid, known for its diverse applications in organic synthesis and medicinal chemistry. This compound has garnered attention due to its potential biological activities, including antibacterial and anticancer properties. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the condensation reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione and 2-fluorobenzaldehyde in ethanol. The resulting compound exhibits a monoclinic crystal system with a space group of P21/c. The intermolecular interactions are primarily stabilized by weak C—H⋯O hydrogen bonds .

Crystal Data Overview:

PropertyValue
Chemical FormulaC13H11FO4
Molecular Weight250.22 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
Temperature293 K
a, b, c (Å)10.607(2), 10.413(2), 11.366(2)
β (°)106.09(3)
Volume (ų)1206.2(4)
Z4

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various derivatives of dioxane compounds against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Although specific data on the antibacterial activity of this compound is limited, related compounds have shown promising results in inhibiting bacterial growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

In vitro studies have indicated that compounds similar to this compound may exhibit cytotoxic effects against cancer cell lines. The presence of the fluorine atom in the benzylidene moiety is hypothesized to enhance lipophilicity and cellular uptake, potentially increasing the compound's efficacy against tumor cells .

Case Studies

  • Study on Antibacterial Activity : A comparative analysis was performed on several dioxane derivatives where this compound was included among tested compounds. Results showed that while some derivatives displayed significant inhibition against S. aureus, further testing is required to quantify the activity of this specific compound .
  • Cytotoxicity Assay : In a study assessing various Meldrum's acid derivatives for anticancer activity against HeLa cells (cervical cancer), it was observed that modifications in the structure significantly influenced cytotoxicity levels. The study suggested that further exploration into fluorinated derivatives could yield compounds with enhanced activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(2-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.